Cas no 1804897-32-2 (2-Bromo-4-chloro-5-fluorobenzoyl chloride)

2-Bromo-4-chloro-5-fluorobenzoyl chloride structure
1804897-32-2 structure
Product Name:2-Bromo-4-chloro-5-fluorobenzoyl chloride
CAS No:1804897-32-2
MF:C7H2BrCl2FO
MW:271.898582935333
CID:4706479
Update Time:2025-11-02

2-Bromo-4-chloro-5-fluorobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-chloro-5-fluorobenzoyl chloride
    • Inchi: 1S/C7H2BrCl2FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H
    • InChI Key: JECANNDBCZFBOS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=CC=1C(=O)Cl)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Topological Polar Surface Area: 17.1

2-Bromo-4-chloro-5-fluorobenzoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013022016-250mg
2-Bromo-4-chloro-5-fluorobenzoyl chloride
1804897-32-2 97%
250mg
475.20 USD 2021-06-24
Alichem
A013022016-500mg
2-Bromo-4-chloro-5-fluorobenzoyl chloride
1804897-32-2 97%
500mg
790.55 USD 2021-06-24
Alichem
A013022016-1g
2-Bromo-4-chloro-5-fluorobenzoyl chloride
1804897-32-2 97%
1g
1,490.00 USD 2021-06-24

Additional information on 2-Bromo-4-chloro-5-fluorobenzoyl chloride

Recent Advances in the Application of 2-Bromo-4-chloro-5-fluorobenzoyl Chloride (CAS: 1804897-32-2) in Pharmaceutical Chemistry

The compound 2-Bromo-4-chloro-5-fluorobenzoyl chloride (CAS: 1804897-32-2) has recently garnered significant attention in pharmaceutical chemistry due to its versatile role as a key intermediate in the synthesis of bioactive molecules. This halogen-rich benzoyl chloride derivative exhibits unique reactivity patterns, making it particularly valuable for constructing complex pharmacophores. Recent studies have highlighted its utility in developing kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, with several research groups reporting novel synthetic methodologies and biological applications in 2023-2024.

A breakthrough study published in the Journal of Medicinal Chemistry (2024) demonstrated the compound's critical role in synthesizing next-generation Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 1804897-32-2 as a building block to introduce halogen-rich aromatic systems that significantly enhanced target binding affinity while improving metabolic stability. The resulting compounds showed 3-5 fold increases in potency against resistant BTK mutations compared to current clinical candidates, with lead molecules entering preclinical development.

In antimicrobial research, a team from ETH Zurich reported innovative applications of 2-Bromo-4-chloro-5-fluorobenzoyl chloride in constructing novel fluoroquinolone hybrids (Antimicrobial Agents and Chemotherapy, 2023). The strategic incorporation of this intermediate enabled the development of compounds with dual-targeting capabilities against DNA gyrase and topoisomerase IV in multidrug-resistant Gram-positive pathogens. Particularly noteworthy was the compound's ability to maintain activity against strains carrying the common GyrA S84L mutation, addressing a critical resistance mechanism in clinical isolates.

From a synthetic chemistry perspective, recent advances have focused on optimizing the handling and reactivity of this sensitive intermediate. A 2024 Nature Protocols paper detailed a robust, scalable preparation method using continuous flow chemistry, addressing previous challenges with exothermic side reactions during large-scale production. The developed protocol achieved 92% yield with >99% purity, representing a significant improvement over traditional batch processes. This methodological advancement is expected to facilitate broader adoption of 1804897-32-2 in industrial pharmaceutical applications.

Emerging applications in radiopharmaceuticals have also been reported, with several research groups incorporating the bromine atom of 2-Bromo-4-chloro-5-fluorobenzoyl chloride as a handle for radiohalogenation. A recent study in the Journal of Nuclear Medicine demonstrated successful 76Br labeling for PET imaging probes targeting prostate-specific membrane antigen (PSMA), showing superior in vivo stability compared to conventional radioiodinated analogs. This development opens new possibilities for theranostic applications in oncology.

Looking forward, the unique combination of halogen substituents in 1804897-32-2 continues to inspire novel drug design strategies. Current research directions include exploring its potential in PROTAC (proteolysis targeting chimera) development, where the compound's structural features may facilitate optimal linker geometry for targeted protein degradation. Preliminary results from undisclosed industry collaborations suggest promising outcomes in degrading challenging oncology targets, with data expected to be published in late 2024.

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